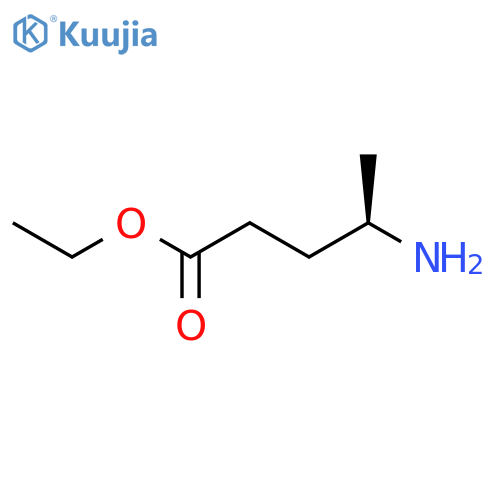Cas no 1315050-77-1 (ethyl (4R)-4-aminopentanoate)

ethyl (4R)-4-aminopentanoate structure
商品名:ethyl (4R)-4-aminopentanoate
ethyl (4R)-4-aminopentanoate 化学的及び物理的性質
名前と識別子
-
- 1315050-77-1
- ethyl (4R)-4-aminopentanoate
- EN300-6452979
-
- インチ: 1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3/t6-/m1/s1
- InChIKey: GLFMNINNXRUOQV-ZCFIWIBFSA-N
- ほほえんだ: O(CC)C(CC[C@@H](C)N)=O
計算された属性
- せいみつぶんしりょう: 145.110278721g/mol
- どういたいしつりょう: 145.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 52.3Ų
ethyl (4R)-4-aminopentanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6452979-0.05g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 0.05g |
$935.0 | 2025-03-15 | |
| Enamine | EN300-6452979-10.0g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 10.0g |
$4791.0 | 2025-03-15 | |
| Enamine | EN300-6452979-0.5g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 0.5g |
$1069.0 | 2025-03-15 | |
| Enamine | EN300-6452979-0.25g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 0.25g |
$1024.0 | 2025-03-15 | |
| Enamine | EN300-6452979-5.0g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 5.0g |
$3231.0 | 2025-03-15 | |
| Enamine | EN300-6452979-2.5g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 2.5g |
$2185.0 | 2025-03-15 | |
| Enamine | EN300-6452979-0.1g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 0.1g |
$980.0 | 2025-03-15 | |
| Enamine | EN300-6452979-1.0g |
ethyl (4R)-4-aminopentanoate |
1315050-77-1 | 95.0% | 1.0g |
$1113.0 | 2025-03-15 |
ethyl (4R)-4-aminopentanoate 関連文献
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
1315050-77-1 (ethyl (4R)-4-aminopentanoate) 関連製品
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
